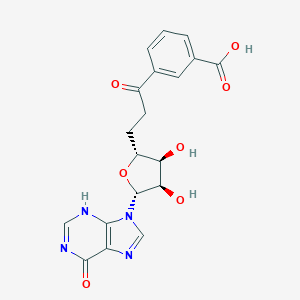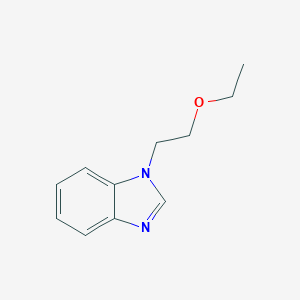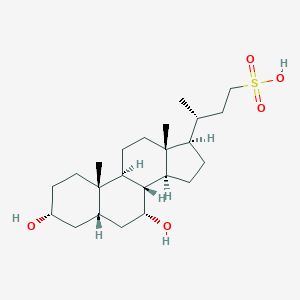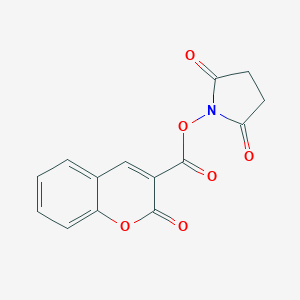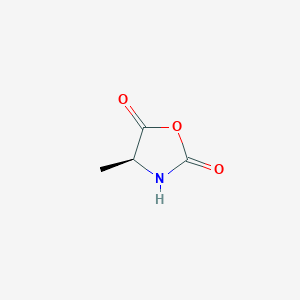
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine, also known as TAK-915, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment associated with Alzheimer's disease and other neurological disorders. In
Wirkmechanismus
The exact mechanism of action of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR). The alpha7 nAChR is involved in a variety of cognitive processes, including memory and attention, and is believed to play a role in the pathogenesis of Alzheimer's disease. By blocking the activity of this receptor, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine may improve cognitive function and memory in patients with Alzheimer's disease.
Biochemische Und Physiologische Effekte
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive processes such as memory and attention. 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has also been shown to reduce the levels of amyloid beta, a protein that is believed to play a role in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is its selectivity for the alpha7 nAChR, which may reduce the risk of side effects associated with non-selective nAChR antagonists. However, one limitation of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is its poor solubility, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing regimen for 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine and to evaluate its safety and tolerability in humans.
Zukünftige Richtungen
There are several future directions for the development of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine. One potential direction is to investigate the efficacy of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine in clinical trials for the treatment of Alzheimer's disease and other related disorders. Additionally, further studies are needed to optimize the dosing regimen and to evaluate the safety and tolerability of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine in humans. Another future direction is to explore the potential of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine for the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Finally, further studies are needed to elucidate the exact mechanism of action of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine and to identify potential biomarkers for patient selection and monitoring of treatment response.
Synthesemethoden
The synthesis of 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the thiadiazole ring, which is achieved by the reaction of 2-chloro-5-nitrothiophene with hydrazine hydrate and subsequent cyclization with acetic anhydride. The resulting intermediate is then reacted with 1-methylpiperidine to form the final product, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. In animal models, 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine has been shown to improve cognitive function and memory, as well as reduce amyloid beta levels in the brain. These findings suggest that 4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine may have potential therapeutic benefits for the treatment of Alzheimer's disease and other related disorders.
Eigenschaften
CAS-Nummer |
152720-15-5 |
|---|---|
Produktname |
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine |
Molekularformel |
C9H13N3OS |
Molekulargewicht |
211.29 g/mol |
IUPAC-Name |
3-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-12-5-3-7(4-6-12)8-9(13-2)11-14-10-8/h3H,4-6H2,1-2H3 |
InChI-Schlüssel |
IERRUKVAGMAMSG-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=NSN=C2OC |
Kanonische SMILES |
CN1CCC(=CC1)C2=NSN=C2OC |
Andere CAS-Nummern |
152720-15-5 |
Synonyme |
4-(4-methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine 4-MZTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)


